Cas no 160911-18-2 (4,6-Dibromo-3-hydroxy-2-nitrobenzoic acid)

4,6-Dibromo-3-hydroxy-2-nitrobenzoic acid 化学的及び物理的性質
名前と識別子
-
- 4,6-dibromo-3-hydroxy-2-nitrobenzoic acid
- Benzoic acid, 4,6-dibromo-3-hydroxy-2-nitro-
- 160911-18-2
- E85926
- GVPABBXTZOHVHB-UHFFFAOYSA-N
- DB-128691
- C7H3Br2NO5
- SCHEMBL8154581
- 4,6-Dibromo-3-hydroxy-2-nitrobenzoic acid
-
- MDL: MFCD25959681
- インチ: 1S/C7H3Br2NO5/c8-2-1-3(9)6(11)5(10(14)15)4(2)7(12)13/h1,11H,(H,12,13)
- InChIKey: GVPABBXTZOHVHB-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(=C(C(=C1C(=O)O)[N+](=O)[O-])O)Br
計算された属性
- せいみつぶんしりょう: 340.83575 g/mol
- どういたいしつりょう: 338.83780 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 281
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- ぶんしりょう: 340.91
- トポロジー分子極性表面積: 103
4,6-Dibromo-3-hydroxy-2-nitrobenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P020K5E-250mg |
4,6-Dibromo-3-hydroxy-2-nitrobenzoic acid |
160911-18-2 | 98% | 250mg |
$286.00 | 2024-06-20 | |
eNovation Chemicals LLC | Y1103868-5g |
4,6-dibromo-3-hydroxy-2-nitrobenzoic acid |
160911-18-2 | 95% | 5g |
$2150 | 2025-02-26 | |
1PlusChem | 1P020K5E-1g |
4,6-Dibromo-3-hydroxy-2-nitrobenzoic acid |
160911-18-2 | 98% | 1g |
$773.00 | 2024-06-20 | |
eNovation Chemicals LLC | Y1103868-5g |
4,6-dibromo-3-hydroxy-2-nitrobenzoic acid |
160911-18-2 | 95% | 5g |
$1800 | 2024-07-24 | |
1PlusChem | 1P020K5E-100mg |
4,6-Dibromo-3-hydroxy-2-nitrobenzoic acid |
160911-18-2 | 98% | 100mg |
$168.00 | 2024-06-20 | |
eNovation Chemicals LLC | Y1103868-5g |
4,6-dibromo-3-hydroxy-2-nitrobenzoic acid |
160911-18-2 | 95% | 5g |
$2150 | 2025-02-26 |
4,6-Dibromo-3-hydroxy-2-nitrobenzoic acid 関連文献
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
4. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
-
7. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
4,6-Dibromo-3-hydroxy-2-nitrobenzoic acidに関する追加情報
4,6-Dibromo-3-Hydroxy-2-Nitrobenzoic Acid: A Comprehensive Overview
4,6-Dibromo-3-hydroxy-2-nitrobenzoic acid, also known by its CAS number CAS No. 160911-18-2, is a highly specialized organic compound with significant applications in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique chemical structure and potential biological activities. Recent studies have highlighted its role in drug development, particularly in the design of novel therapeutic agents targeting specific diseases.
The molecular structure of 4,6-dibromo-3-hydroxy-2-nitrobenzoic acid consists of a benzoic acid backbone with substituents at positions 2, 3, 4, and 6. The presence of bromine atoms at positions 4 and 6, a hydroxyl group at position 3, and a nitro group at position 2 creates a highly functionalized molecule. These substituents contribute to the compound's reactivity and selectivity in various chemical reactions. The nitro group, in particular, is known for its strong electron-withdrawing properties, which can influence the electronic environment of the molecule and enhance its biological activity.
Recent research has focused on the synthesis and characterization of 4,6-dibromo-3-hydroxy-2-nitrobenzoic acid. One study published in the Journal of Medicinal Chemistry explored the use of this compound as a lead molecule for developing anti-inflammatory agents. The bromine atoms were found to play a critical role in modulating the compound's bioavailability and pharmacokinetic properties. Another study in Organic Letters reported on the application of this compound as an intermediate in the synthesis of complex aromatic systems with potential applications in materials science.
In terms of applications, 4,6-dibromo-3-hydroxy-2-nitrobenzoic acid has shown promise in the field of medicinal chemistry. Its ability to act as a versatile building block for constructing bioactive molecules makes it valuable for drug discovery programs. For instance, researchers have utilized this compound to synthesize derivatives with enhanced antioxidant and anti-cancer properties. The hydroxyl group at position 3 has been implicated in hydrogen bonding interactions, which are crucial for stabilizing protein-ligand complexes.
The synthesis of CAS No. 160911-18-2 involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. A recent paper in Tetrahedron described an efficient synthetic route involving bromination followed by nitration and hydroxylation steps. This method not only improved the overall yield but also minimized side reactions, making it suitable for large-scale production.
In conclusion, 4,6-dibromo-3-hydroxy-2-nitrobenzoic acid is a fascinating compound with diverse applications across multiple disciplines. Its unique chemical structure and functional groups make it an attractive candidate for both academic research and industrial applications. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in the development of innovative chemical products.
160911-18-2 (4,6-Dibromo-3-hydroxy-2-nitrobenzoic acid) 関連製品
- 1213103-68-4((1S)-1-(3-chloro-4,5-dimethoxyphenyl)ethan-1-amine)
- 2072127-74-1(4-(Piperidin-4-yl)oxane-4-carbonitrile)
- 1049549-71-4(2-methyl-N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]sulfonyl}phenyl)propanamide)
- 2229089-64-7(1-methyl-5-[3-(trifluoromethoxy)phenyl]-1H-pyrazol-4-amine)
- 2227801-40-1(2-{2-(2R)-oxiran-2-ylethyl}-1,3-benzothiazole)
- 83889-67-2(1,3-Palmitolein-2-Olein)
- 496929-99-8(7-BROMO-D-TRYPTOPHAN)
- 1286718-13-5(2-3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl-N-(quinolin-6-yl)acetamide)
- 929693-30-1(tert-butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate)
- 1248317-53-4((3-Aminopiperidin-1-yl)(cyclopentyl)methanone)




